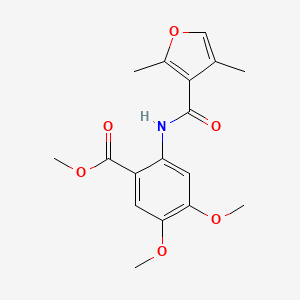
4a-Chloro-2-(4-methylbenzoyl)-1-phenyl-decahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4a-Chloro-2-(4-methylbenzoyl)-1-phenyl-decahydroisoquinoline" likely falls into the category of complex organic compounds featuring a decahydroisoquinoline backbone. Such compounds are of interest due to their structural complexity and potential biological activities.
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simpler benzene-based precursors. For instance, efficient synthesis methods for related compounds utilize N-acyl-o-aminobenzophenones as starting materials, proceeding through one-pot reactions involving base-mediated cyclization to yield quinolone derivatives (Park & Lee, 2004).
Molecular Structure Analysis
X-ray crystallography is a pivotal tool for determining the molecular structure of isoquinoline derivatives. Studies on similar compounds have revealed detailed insights into their crystalline structure, showcasing the importance of hydrogen bonding and molecular interactions in establishing their solid-state architecture (Gotoh & Ishida, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO/c1-17-10-12-19(13-11-17)22(26)25-16-15-23(24)14-6-5-9-20(23)21(25)18-7-3-2-4-8-18/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWBIPUVISLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
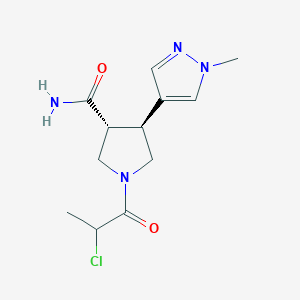
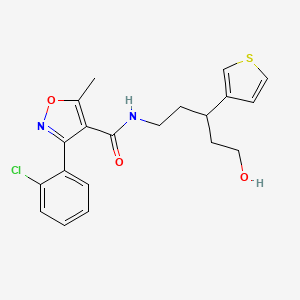

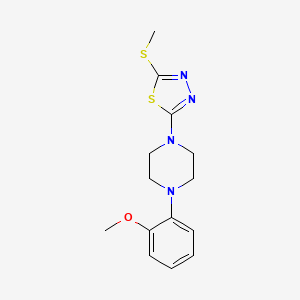
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
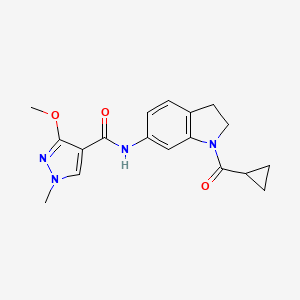
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
